[4-(3,4-Dichlorophenyl)piperazino](phenyl)methanone
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Overview
Description
4-(3,4-Dichlorophenyl)piperazinomethanone: is a chemical compound with the molecular formula C17H16Cl2N2O. It is characterized by the presence of a piperazine ring substituted with a 3,4-dichlorophenyl group and a phenylmethanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dichlorophenyl)piperazinomethanone typically involves the reaction of 3,4-dichloroaniline with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions often include elevated temperatures and controlled pH to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-(3,4-Dichlorophenyl)piperazinomethanone can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; often requires a polar aprotic solvent.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, 4-(3,4-Dichlorophenyl)piperazinomethanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents .
Medicine: In medicinal chemistry, 4-(3,4-Dichlorophenyl)piperazinomethanone is explored for its potential as a drug candidate. Its structural features make it a promising lead compound for the development of new medications .
Industry: The compound finds applications in the material science industry, where it is used in the synthesis of polymers and other advanced materials. Its unique chemical properties contribute to the development of materials with specific functionalities .
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorophenyl)piperazinomethanone involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved in its action include inhibition of enzyme activity or receptor antagonism, leading to the desired biological effects .
Comparison with Similar Compounds
- 4-(3,4-Dichlorophenyl)piperazinomethanol
- 4-(3,4-Dichlorophenyl)piperazinoethanone
- 4-(3,4-Dichlorophenyl)piperazinopropanone
Comparison: Compared to its analogs, 4-(3,4-Dichlorophenyl)piperazinomethanone exhibits unique chemical and biological propertiesThe presence of the 3,4-dichlorophenyl group enhances its stability and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[4-(3,4-dichlorophenyl)piperazin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O/c18-15-7-6-14(12-16(15)19)20-8-10-21(11-9-20)17(22)13-4-2-1-3-5-13/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBMUVMKKXUNKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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